5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid
Overview
Description
5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid, commonly referred to as MPTB, is a chemical compound with potential applications in scientific research. MPTB is a member of the benzene family and is a derivative of 1,2,4-triazole.
Scientific Research Applications
MPTB has potential applications in scientific research, particularly in the study of enzymes and their functions. MPTB has been used as an inhibitor of various enzymes, including protein tyrosine phosphatases and cysteine proteases. These enzymes are involved in various cellular processes, including signal transduction and protein degradation. By inhibiting these enzymes, MPTB can be used to study their functions and potential therapeutic targets.
Mechanism of Action
MPTB inhibits enzymes by binding to their active sites and preventing substrate binding. The mechanism of inhibition varies depending on the specific enzyme being studied. For example, MPTB inhibits protein tyrosine phosphatases by binding to the catalytic site and preventing the dephosphorylation of proteins. In contrast, MPTB inhibits cysteine proteases by binding to the active site and irreversibly modifying the enzyme.
Biochemical and Physiological Effects:
MPTB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPTB inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPTB has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2. In vivo studies have shown that MPTB can reduce the severity of autoimmune diseases such as rheumatoid arthritis by inhibiting the activity of immune cells.
Advantages and Limitations for Lab Experiments
MPTB has several advantages for lab experiments, including its potent inhibitory activity and its selectivity for specific enzymes. However, MPTB also has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using MPTB.
Future Directions
There are several future directions for MPTB research. One potential direction is the development of MPTB derivatives with improved solubility and selectivity for specific enzymes. Another direction is the study of MPTB in combination with other inhibitors or drugs to enhance its therapeutic effects. Finally, the use of MPTB in animal models of disease could provide valuable insights into its potential therapeutic applications.
Conclusion:
MPTB is a promising chemical compound with potential applications in scientific research. Its potent inhibitory activity and selectivity for specific enzymes make it a valuable tool for the study of enzymes and their functions. Future research on MPTB could lead to the development of novel therapeutic strategies for various diseases.
properties
IUPAC Name |
5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-19-14(10-5-3-2-4-6-10)17-18-16(19)25-11-7-8-13(20(23)24)12(9-11)15(21)22/h2-9H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJCESLVXJSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6991592 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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